![molecular formula C8H14ClF2N B2468584 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2413874-49-2](/img/structure/B2468584.png)
7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride
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Overview
Description
“7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride” is a chemical compound with the CAS Number: 2413874-49-2 . It has a molecular weight of 197.66 . The compound is used as a reactant in the preparation of pyridyl or pyrazinyl compounds carrying a methyl-bound alpha-amino acid amide group as 5-HT2C modulators, useful in treating diseases .
Molecular Structure Analysis
The InChI code for the compound is1S/C8H13F2N.ClH/c1-6-3-4-11-5-7 (6,2)8 (6,9)10;/h11H,3-5H2,1-2H3;1H
. This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at room temperature and kept dry and cool .Scientific Research Applications
Structural Characterization and Synthesis Applications
- Structural Characterization : The structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring as its hydrochloride salt was carried out, providing insights into the compound's molecular configuration (Britvin & Rumyantsev, 2017).
- Synthesis of Analogues : The synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid, was achieved, highlighting the compound's utility in synthesizing analogues for research purposes (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Chemical Reactions and Properties
- Study of Chemical Reactions : A study on the behavior of several aldehydes and ketones under reductive amination conditions with deprotected halogenated secondary cyclopropylamines was conducted. This transformation typically triggers cyclopropane ring cleavage, leading to nitrogen-containing ring-expanded products (Chen et al., 2017).
- Analysis of Bis(trifluoromethyl) Derivatives : The synthesis of 6-substituted 7-halo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptanes was studied. This research provides insights into the compound's reactions with various substances, expanding our understanding of its chemical properties (Nagaev, Sokolsky, Khokhlov, & Yeleyev, 1998).
Potential in Synthesis of Bioactive Compounds
- Synthesis of Piperidine Derivatives : Research focused on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, which is significant for the development of bioactive compounds (Moskalenko & Boev, 2014).
- Development of Bicyclic Tetrahydrofuran-Fused β-Lactams : A study was conducted on the synthesis of bicyclic tetrahydrofuran-fused β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates, contributing to the field of drug design (Mollet, D’hooghe, & Kimpe, 2012).
Safety and Hazards
properties
IUPAC Name |
7,7-difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6-3-4-11-5-7(6,2)8(6,9)10;/h11H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMMKKLVSODCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNCC1(C2(F)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
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